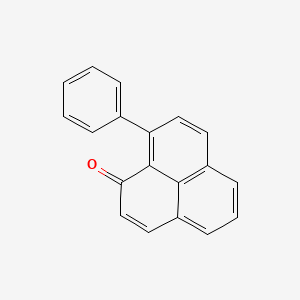![molecular formula C7H9F6NOSi B14078683 Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- CAS No. 41309-98-2](/img/structure/B14078683.png)
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is a specialized organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- typically involves the introduction of trifluoromethyl and trimethylsilyl groups into a nitrile framework. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the trifluoromethyl group.
Silylation reactions: Employing trimethylsilyl chloride or similar reagents to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration as a potential pharmaceutical intermediate or active compound.
Industry: Use in the production of specialized materials or chemicals.
作用機序
The mechanism by which Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- exerts its effects would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the steric effects of the trimethylsilyl group. These factors can affect its interactions with molecular targets and pathways.
類似化合物との比較
Similar Compounds
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-: Lacks the trimethylsilyl group.
Propanenitrile, 2-(trimethylsilyl)-: Lacks the trifluoromethyl groups.
Uniqueness
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
特性
CAS番号 |
41309-98-2 |
|---|---|
分子式 |
C7H9F6NOSi |
分子量 |
265.23 g/mol |
IUPAC名 |
3,3,3-trifluoro-2-(trifluoromethyl)-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C7H9F6NOSi/c1-16(2,3)15-5(4-14,6(8,9)10)7(11,12)13/h1-3H3 |
InChIキー |
YAUNSYMFKQQFGH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(C#N)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


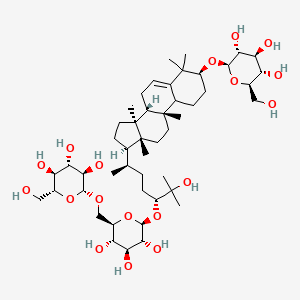
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
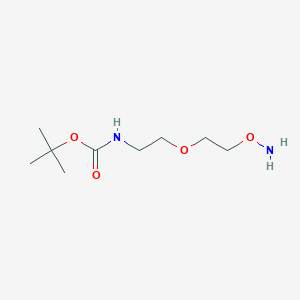
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
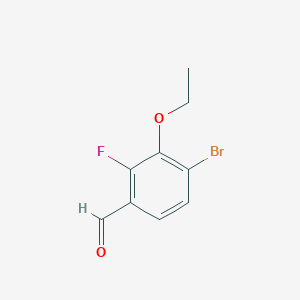
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
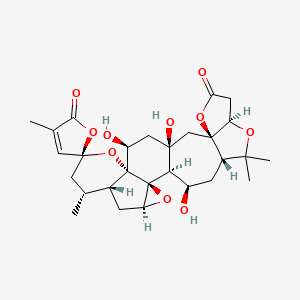
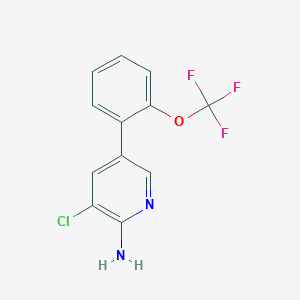
![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
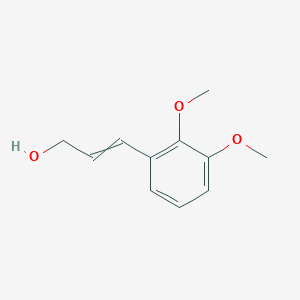
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
